molecular formula C12H17BrN2O B1409179 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine CAS No. 1821429-76-8

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine

Cat. No. B1409179
M. Wt: 285.18 g/mol
InChI Key: ZJTRHYCDOYWBFR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine derivatives, including 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine, are explored for their significant medicinal potential. The unique structure of pyrrolidine, characterized by sp3-hybridization, contributes to stereochemistry and enhances three-dimensional coverage of molecules, beneficial in drug design. This saturation and non-planarity facilitate exploring pharmacophore space, crucial for developing compounds with selective biological activity. Pyrrolidine and its derivatives, including modifications like pyrrolizines and prolinol, show promise across various therapeutic areas due to their versatility and bioactivity diversity, guided by structural activity relationship (SAR) insights (Li Petri et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, related structurally to 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine, highlights the compound's significance in pharmaceutical research. Pyranopyrimidines, due to their broad synthetic and bioavailable applications, serve as key precursors in medicinal chemistry. Innovations in hybrid catalysis, including organocatalysts and nanocatalysts, underscore the adaptability and efficiency of these methods in developing novel compounds with potential lead molecule characteristics (Parmar et al., 2023).

Pyridine Derivatives in Chemosensing

The versatility of pyridine derivatives extends into chemosensing applications, where compounds like 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine could find utilization. Pyridine derivatives demonstrate a high affinity for various ions and neutral species, making them highly effective in chemosensor development for detecting diverse species in environmental, agricultural, and biological samples. This review emphasizes the structural characterization and synthetic routes of pyridine, illustrating its pivotal role in analytical chemistry and medicinal applications (Abu-Taweel et al., 2022).

Safety And Hazards

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properties

IUPAC Name

5-bromo-2-(3-pyrrolidin-1-ylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-11-4-5-12(14-10-11)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTRHYCDOYWBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine

Synthesis routes and methods

Procedure details

Sodium hydride (0.591 g, 14.77 mmol) was added portionwise to a solution, of 3-(pyrrolidin-1-yl)propan-1-ol (1.615 g, 12.50 mmol) in THF (20 mL) at to 0° C. then stirred at ambient temperature for 30 minutes, 5-Bromo-2-fluoropyridine (2 g, 11.36 mmol) was added and the resulting mixture stirred at ambient temperature for 2 h before being quenched by the addition of a sat. aqueous solution of ammonium chloride. The moisture was extracted with EtOAc (2×100 mL), the organic layer dried, over Na2SO4, filtered and evaporated to afford pale yellow solid. The crude product was purified by FCC, elution gradient 0 to 10% MeOH in DCM, to afford the desired material (2.70 g, 83%) as a yellow solid. Mass Spectrum: m/z (ES+)[M+H]+=285.
Quantity
0.591 g
Type
reactant
Reaction Step One
Quantity
1.615 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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